N-(4-ethoxyphenyl)-4-oxo-4-[2-(3-phenylpropanoyl)hydrazinyl]butanamide
Description
Chemical Structure: The compound features a butanamide backbone substituted with an ethoxyphenyl group at the N-position and a hydrazinyl linker connected to a 3-phenylpropanoyl moiety. Its IUPAC name reflects these structural elements, and synonyms include "N-(4-ethoxyphenyl)-3-hydrazinocarbonylpropanamide" (ECHEMI, 2022) .
Properties
Molecular Formula |
C21H25N3O4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-4-oxo-4-[2-(3-phenylpropanoyl)hydrazinyl]butanamide |
InChI |
InChI=1S/C21H25N3O4/c1-2-28-18-11-9-17(10-12-18)22-19(25)14-15-21(27)24-23-20(26)13-8-16-6-4-3-5-7-16/h3-7,9-12H,2,8,13-15H2,1H3,(H,22,25)(H,23,26)(H,24,27) |
InChI Key |
QMRYXEUVLIHXCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-oxo-4-[2-(3-phenylpropanoyl)hydrazinyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethoxybenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-phenylpropanoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-oxo-4-[2-(3-phenylpropanoyl)hydrazinyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-oxo-4-[2-(3-phenylpropanoyl)hydrazinyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-oxo-4-[2-(3-phenylpropanoyl)hydrazinyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison
Key Observations:
Substituent Impact on Properties: The ethoxyphenyl group in the target compound enhances lipophilicity compared to aminophenyl () but reduces polarity relative to chlorobenzoyl (). The 3-phenylpropanoyl moiety provides moderate steric bulk, intermediate between diphenylacetyl () and simpler alkyl chains ().
Spectral and Physicochemical Properties
Table 2: Spectral Data of Selected Compounds
Key Observations:
- The target compound’s C=O stretch (~1665 cm⁻¹) aligns with hydrazinecarbothioamides (), distinguishing it from triazoles lacking carbonyl groups .
- Tautomerism : Unlike triazole-thione tautomers (), the target compound’s hydrazinyl group may adopt planar conformations, affecting reactivity .
Key Observations:
- Ethoxyphenyl substitution may enhance blood-brain barrier penetration compared to polar analogs like aminophenyl () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
